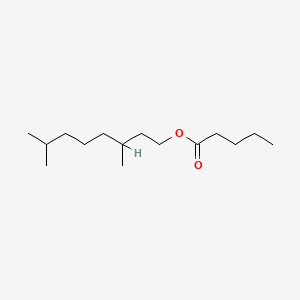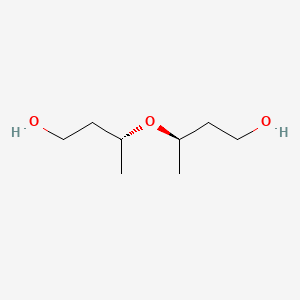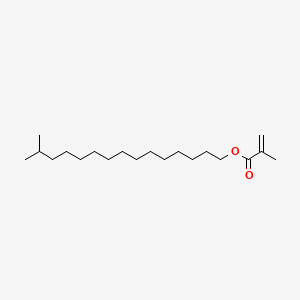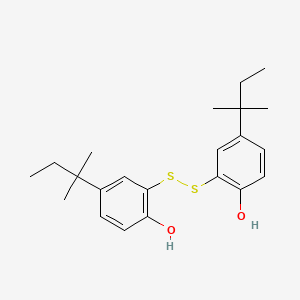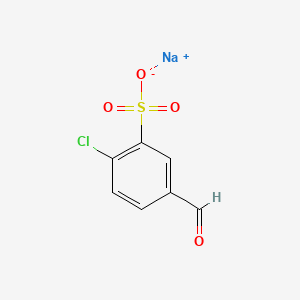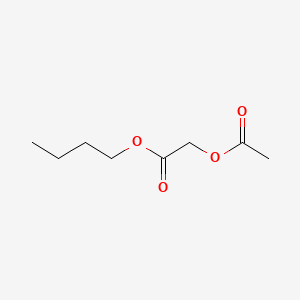
Butyl acetoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl acetoxyacetate, also known as butyl 2-acetoxyacetate, is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Butyl acetoxyacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with butanol in the presence of a catalyst such as pure silica or a specific catalyst like SHF . The reaction conditions typically include moderate temperatures and the removal of by-products to drive the reaction to completion.
Industrial production methods often involve the use of diketene and butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Analyse Des Réactions Chimiques
Butyl acetoxyacetate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce acetic acid and butyl acetoacetate.
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Applications De Recherche Scientifique
Butyl acetoxyacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of acetoacetylated compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of butyl acetoxyacetate involves its ability to undergo transesterification and acetoacetylation reactions. The compound’s acetoacetyl group can react with various nucleophiles, such as alcohols and amines, to form acetoacetates and acetoacetamides . This reactivity is due to the presence of both electrophilic and nucleophilic sites within the molecule, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Butyl acetoxyacetate can be compared with other similar compounds, such as:
- Methyl acetoacetate
- Ethyl acetoacetate
- Isopropyl acetoacetate
- Tert-butyl acetoacetate
These compounds share similar chemical properties and reactivity but differ in their alkyl groups. This compound is unique due to its specific butyl group, which imparts distinct physical and chemical properties, such as boiling point and solubility .
Propriétés
Numéro CAS |
85237-83-8 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
butyl 2-acetyloxyacetate |
InChI |
InChI=1S/C8H14O4/c1-3-4-5-11-8(10)6-12-7(2)9/h3-6H2,1-2H3 |
Clé InChI |
GOSQVHOQDBHYGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



